MEN11467
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKAWGCUBTYFX-BMPTZRATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214487-46-4 | |
| Record name | MEN-11467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEN-11467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Mechanism of Action of Men11467
Receptor Binding Affinity and Selectivity Profile
The binding affinity and selectivity of MEN11467 have been rigorously assessed, revealing its strong preference for the human tachykinin NK1 receptor while exhibiting minimal interaction with other tachykinin receptors and a broad panel of unrelated receptors and ion channels. invivochem.cncmdm.twnih.govcmdm.tw
High Affinity for Human Tachykinin NK1 Receptors
This compound demonstrates high affinity for human tachykinin NK1 receptors. In binding assays using the IM9 lymphoblastoid cell line, this compound potently inhibits the binding of [³H] substance P (SP) to NK1 receptors, with a pK_i_ value of 9.4 ± 0.1. invivochem.cncmdm.twnih.govcmdm.tw This high pK_i_ value signifies a strong binding interaction, indicating its effectiveness as a ligand for the NK1 receptor.
Table 1: Binding Affinity of this compound for Human Tachykinin NK1 Receptors
| Receptor Type | Ligand Used | Cell Line/Tissue | pK_i Value (Mean ± SEM) |
| Human Tachykinin NK1 Receptor | [³H] Substance P (SP) | IM9 Lymphoblastoid Cells | 9.4 ± 0.1 |
Negligible Effects and Selectivity against Tachykinin NK2 and NK3 Receptors
A crucial aspect of this compound's pharmacological profile is its pronounced selectivity for the human tachykinin NK1 receptor. It exhibits negligible effects on the binding of specific ligands to tachykinin NK2 or NK3 receptors, with pK_i_ values consistently reported as less than 6. invivochem.cncmdm.twnih.govcmdm.tw Specifically, its pK_i_ for NK2 receptors (hamster urinary bladder membranes, using [³H]NKA) was 5.9 ± 0.1, and for NK3 receptors (guinea-pig cerebral cortex membranes, using [³H]senktide) it was less than 5. This high degree of selectivity minimizes potential off-target effects associated with broader tachykinin receptor inhibition.
Table 2: Selectivity Profile of this compound Against Tachykinin NK2 and NK3 Receptors
| Receptor Type | Ligand Used | Tissue/Membrane | pK_i Value (Mean ± SEM) |
| Tachykinin NK2 Receptor | [³H] Neurokinin A (NKA) | Hamster Urinary Bladder Membranes | 5.9 ± 0.1 |
| Tachykinin NK3 Receptor | [³H] Senktide | Guinea-Pig Cerebral Cortex Membranes | < 5 |
Specificity Assessment against Unrelated Receptors and Ion Channels
Beyond its selectivity within the tachykinin receptor family, this compound has undergone specificity assessment against a panel of 30 receptors and ion channels unrelated to tachykinin receptors. These studies confirmed that this compound exerts negligible effects on these diverse binding sites, further underscoring its high specificity and reduced likelihood of non-specific interactions. invivochem.cncmdm.twnih.govcmdm.tw
Antagonistic Activity and Pharmacodynamics
This compound functions as a potent antagonist of tachykinin NK1 receptors, effectively inhibiting responses mediated by Substance P. A notable characteristic of its antagonistic activity is its insurmountable binding properties, which contribute to its sustained pharmacological effects. invivochem.cncmdm.twnih.gov
Potent Inhibition of Substance P-Induced Responses
This compound potently inhibits responses induced by Substance P (SP), the primary endogenous ligand for the NK1 receptor. In the guinea-pig isolated ileum, this compound (at concentrations ranging from 0.03 to 1 nM) produced a nonparallel rightward shift of the concentration-response curve to SP methylester. This was accompanied by a concomitant reduction in the maximal effect (Emax) of the agonist, yielding a pK_B_ value of 10.7 ± 0.1. invivochem.cncmdm.twnih.govcmdm.tw
Furthermore, in in vitro studies using ferret trachea, this compound inhibited [Sar⁹]SP-induced ³⁵SO₄ output in a concentration-dependent manner, with an approximate IC₅₀ of 0.3 μM. nih.govcmdm.tw At a concentration of 1 μM, this compound significantly inhibited tachykininergic neural secretion by 94%. These findings highlight its robust inhibitory action against NK1 receptor-mediated physiological responses.
Table 3: Inhibition of Substance P-Induced Responses by this compound
| Assay Model | Agonist Used | This compound Concentration Range | Effect Observed | pK_B / IC₅₀ Value (Mean ± SEM) |
| Guinea-Pig Isolated Ileum | SP Methylester | 0.03 - 1 nM | Nonparallel rightward shift, reduced Emax | pK_B_ = 10.7 ± 0.1 |
| Ferret Trachea (in vitro) | [Sar⁹]SP | 1 nM - 10 μM | Inhibition of ³⁵SO₄ output | IC₅₀ ≈ 0.3 μM |
| Ferret Trachea (Neural Secretion) | Electrical Stimulation | 1 μM | 94% inhibition of tachykininergic neural secretion | N/A |
Characterization of Antagonism: Insurmountable Binding Properties
A distinctive feature of this compound's antagonism is its insurmountable binding properties. In saturation binding experiments, the presence of this compound at tachykinin NK1 receptors led to a significant reduction in both the dissociation constant (K_D_) and the maximal binding capacity (B_max_) of Substance P, with concentrations ranging from 0.3 to 10 nM. invivochem.cncmdm.twnih.govcmdm.tw This indicates that this compound does not simply shift the agonist concentration-response curve to the right (competitive antagonism) but also reduces the maximum response achievable by the agonist, a hallmark of insurmountable antagonism. invivochem.cncmdm.twnih.gov
Furthermore, the antagonist activity of this compound proved to be hardly reversible even after prolonged washout periods. invivochem.cncmdm.twnih.govcmdm.tw This sustained effect is directly attributed to its insurmountable antagonist behavior, contributing to a long duration of action.
Duration of Antagonistic Action and Reversibility Profile
A key characteristic of this compound's pharmacological profile is its long duration of action and its limited reversibility. Studies have shown that the antagonistic activity of this compound at tachykinin NK1 receptors is hardly reversible, even after prolonged washout periods. wikipedia.org
In in vivo models, specifically in anesthetized guinea-pigs, this compound demonstrated a long-lasting antagonism, extending beyond 2 to 3 hours, against bronchoconstriction induced by the selective tachykinin NK1 receptor agonist, [Sar(9), Met(O2)(11)]SP. wikipedia.org This effect was observed across various routes of administration, including intravenous, intranasal, and intraduodenal, without affecting bronchoconstriction induced by methacholine. wikipedia.org
The effective doses (ID50) for inhibiting bronchoconstriction in guinea-pigs are presented in the following table:
| Administration Route | ID50 (µg/kg) | Duration of Action |
| Intravenous | 29 ± 5 wikipedia.org | > 2-3 hours wikipedia.org |
| Intranasal | 31 ± 12 wikipedia.org | > 2-3 hours wikipedia.org |
| Intraduodenal | 670 ± 270 wikipedia.org | > 2-3 hours wikipedia.org |
Molecular Interactions and Cellular Signaling Pathways
This compound's mechanism of action involves intricate molecular interactions that modulate cellular signaling pathways primarily through its antagonism of the NK1 receptor. Current time information in মলদা দিভিজিওন, IN.
Modulation of Neurotransmission and Biochemical Pathways
As an antagonist of the NK1 receptor, this compound directly impacts the Substance P/NK1 receptor system, which is deeply involved in neurotransmission and various biochemical pathways. Current time information in মলদা দিভিজিওন, IN. Neurotransmitters are chemical messengers that transmit signals between nerve cells, and their activity can be modulated by various factors. pharmakb.comciteab.comuni.lunih.gov The NK1 receptor, as a key neurotransmitter receptor, plays a central role in basic neurotransmission and synaptic plasticity. guidetomalariapharmacology.org
The activation of the Substance P/NK1 receptor system typically triggers a cascade of intracellular events, including the activation of mitogen-activated protein kinases (MAPKs), which subsequently leads to cellular calcium mobilization and phosphoinositide hydrolysis. aneskey.commims.com Additionally, the binding of Substance P to NK1R activates phosphatidylinositol 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB) pathways. aneskey.commims.com By blocking the NK1 receptor, this compound inhibits these Substance P-induced responses, thereby modulating these biochemical pathways and potentially influencing processes such as cell proliferation that are mediated by the MAPK pathway. Current time information in মলদা দিভিজিওন, IN.aneskey.com
Influence on G Protein-Coupled Receptor (GPCR) Mechanisms
The NK1 receptor belongs to the superfamily of G protein-coupled receptors (GPCRs), which are integral cell surface receptors responsible for detecting extracellular signals and transducing them into cellular responses via interaction with G proteins. mims.comwikipedia.orgguidetopharmacology.org
Upon agonist binding, GPCRs undergo conformational changes that facilitate the activation and dissociation of heterotrimeric G protein subunits (Gα from Gβγ). wikipedia.orgguidetopharmacology.orgwikipedia.org The NK1 receptor, when activated, can recruit various heterotrimeric G proteins, including Gs, Gi, G11, Gq, or Go. tocris.com These activated G proteins, after GTP hydrolysis, then activate downstream intracellular effectors, such as adenylyl cyclase or phospholipase C. tocris.com
Furthermore, GPCRs, including the NK1 receptor, can transactivate other receptors, notably those with tyrosine kinase activity, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (Her2). mims.comwikipedia.org this compound, by antagonizing the NK1 receptor, interferes with these GPCR-mediated signaling events and subsequent transactivation mechanisms.
Interaction with Intracellular Signaling Cascades (e.g., Phosphoinositide Hydrolysis, Calcium Mobilization, MAPK Activation)
The Substance P/NK1 receptor system is a known activator of multiple intracellular signaling cascades. Activation of the NK1 receptor by agonists like Substance P leads to:
Phosphoinositide Hydrolysis: This process is initiated via phospholipase C stimulation, contributing to the generation of second messengers. aneskey.commims.comwikipedia.org
Calcium Mobilization: The stimulation of phospholipase C also results in the mobilization of calcium ions from both intracellular and extracellular sources. aneskey.commims.comwikipedia.org
MAPK Activation: Substance P activates members of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38MAPK. aneskey.commims.comwikipedia.org NK1 receptor antagonists, such as this compound, can inhibit DNA synthesis and cell proliferation by blocking the MAPK pathway. aneskey.com
PI3K/Akt Pathway Activation: Substance P also induces the phosphorylation of Akt (protein kinase B), a process that is activated via phosphatidyl-3-kinase (PI3K). NK1 receptor antagonists can counteract this Substance P-induced phosphorylation. wikipedia.orguni.lu
NF-κB Activation: The activation of the NK1 receptor can lead to the activation of NF-κB, a transcription factor involved in the control of proinflammatory cytokine expression. mims.comwikipedia.orgumich.edu
Rho/Rock Activation: NK1 receptor-induced cellular shape changes, such as blebbing, have been found to be dependent on Rho/Rock activation and independent of phospholipase C activation, cytosolic calcium increase, and protein kinase C (PKC) activation. mims.com
PKC Activation: Substance P-NK1 receptor dialogue leads to diacylglycerol (DAG) accumulation, which activates protein kinase C (PKC). PKC then phosphorylates proteins like c-Raf-1 and MEK-1, further stimulating the phosphorylation of Erk1 and Erk2 tyrosine of MAP kinases. umich.edu
This compound, as an NK1 receptor antagonist, serves to inhibit these downstream intracellular signaling events that are typically initiated by Substance P binding to the NK1 receptor.
Biological Activities and Therapeutic Potential of Men11467
Role in Pain and Anxiety Research
The tachykinin NK1 receptor system is a significant area of investigation for its role in pain and anxiety. Antagonists of this receptor, such as MEN11467, have been evaluated for their potential therapeutic effects in these conditions.
Substance P is a key neurotransmitter in the transmission of pain signals. nih.govtmc.edu It is released from the terminals of primary afferent sensory neurons in response to noxious stimuli and acts on NK1 receptors in the spinal cord to facilitate the transmission of pain information to the brain. nih.gov By blocking the NK1 receptor, antagonists can interfere with this signaling pathway, thereby modulating pain perception.
While direct studies on this compound's specific effects on pain perception mechanisms are not extensively detailed in the provided search results, the mechanism of action of NK1 receptor antagonists in general provides a strong rationale for its potential in this area. The antagonism of NK1 receptors has been shown to attenuate nociceptive responses that are sensitized by inflammation or nerve damage. nih.gov However, it's noteworthy that while NK1 receptor antagonists show efficacy in animal models of pain, this has not consistently translated to clinical analgesia in humans. nih.gov
The neurokinin-1 receptor and its ligand, Substance P, are also involved in the body's response to stress. dntb.gov.ua The activation of the SP/NK1R system is associated with the transmission of stress signals. dntb.gov.ua Therefore, antagonists of the NK1 receptor are hypothesized to modulate stress response pathways, which can have implications for conditions like anxiety and depression. The specific influence of this compound on these pathways is an area of ongoing research.
Several selective neurokinin NK1 receptor antagonists have demonstrated anxiolytic-like effects in various animal models. Due to species differences in the NK1 receptor, the gerbil has been identified as a suitable model for testing these antagonists as its NK1 receptor homology is similar to that of humans. nih.gov
In the gerbil elevated plus-maze, a standard test for anxiety, a number of NK1 antagonists have been shown to produce anxiolytic-like effects. nih.gov These effects are characterized by an increase in the time spent in and the number of entries into the open arms of the maze, behaviors that are typically reduced in anxious animals.
| Compound | Dose Range (mg/kg, p.o.) | Observed Anxiolytic-Like Effects |
|---|---|---|
| MK-869 | 0.01-3 | Increased percentage of open arm time and entries, increased head dips, and decreased stretch-attend postures at 0.03-0.3 mg/kg. |
| L-742,694 | 1-30 | Increased percentage of open arm time and decreased stretch-attend postures at 3-10 mg/kg. |
| L-733,060 | 1-10 | Increased percentage of open arm time and decreased stretch-attend postures at 3-10 mg/kg. |
| CP-99,994 | 3-30 | Decreased stretch-attend postures. |
| CP-122,721 | 3-30 | Increased percentage of open arm time at 30 mg/kg. |
This table summarizes the anxiolytic-like effects of various NK1 receptor antagonists in the gerbil elevated plus-maze model. The data is derived from a study by Varty et al. (2002). nih.gov
These findings suggest that the blockade of NK1 receptors can produce anxiolytic effects, supporting the potential of compounds like this compound in anxiety research.
Impact on Inflammatory Processes
Substance P is a potent mediator of neurogenic inflammation, a process where the nervous system contributes to the initiation and propagation of inflammation. nih.govmdpi.com
Neurogenic inflammation is characterized by vasodilation, increased vascular permeability, and plasma protein extravasation, all of which can be initiated by the release of Substance P from sensory nerve endings. nih.govmdpi.com As a potent NK1 receptor antagonist, this compound has been shown to effectively inhibit processes associated with neurogenic inflammation. For instance, after oral administration, this compound produced a dose-dependent inhibition of plasma protein extravasation in the bronchi of guinea pigs. researchgate.net This demonstrates its ability to counteract a key event in neurogenic inflammation.
The role of tachykinins and their receptors in gut inflammation has been a subject of investigation. In experimental models of colitis, there is evidence that tachykinin receptor antagonists can have anti-inflammatory effects.
Investigation in Experimental Autoimmune Encephalomyelitis
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized experimental model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.govnih.govscispace.com It serves as a critical tool for investigating the complex immunopathological and neuropathological mechanisms that mirror key features of MS, including inflammation, demyelination, and axonal loss. nih.govnih.gov EAE models are instrumental in the development and preclinical assessment of a wide array of potential therapeutic interventions for MS and other T-cell-mediated autoimmune conditions. nih.govnih.govwikipedia.org Despite a thorough review of the available scientific literature, no specific studies investigating the compound this compound in the context of Experimental Autoimmune Encephalomyelitis have been identified.
Effects on Airway Physiology and Respiratory Conditions
This compound, a selective and potent tachykinin NK1 receptor antagonist, has been evaluated for its effects on various aspects of airway physiology, revealing its potential as a therapeutic agent for respiratory diseases characterized by airway inflammation and obstruction.
Antagonism of Bronchoconstriction in Vivo
Bronchoconstriction, the narrowing of the airways due to the tightening of surrounding smooth muscles, is a hallmark of conditions like asthma and COPD. Preclinical studies have demonstrated that this compound effectively antagonizes bronchoconstriction in vivo. In studies using anesthetized guinea pigs, this compound produced a dose-dependent and long-lasting antagonism of bronchoconstriction induced by a selective tachykinin NK1 receptor agonist. This inhibitory effect was observed across various administration routes, highlighting its potential for systemic and localized delivery to the airways. The compound's action is specific, as it did not affect bronchoconstriction induced by methacholine.
Table 1: In Vivo Antagonism of Bronchoconstriction by this compound in Guinea Pigs
| Administration Route | ID₅₀ (μg/kg) |
|---|---|
| Intravenous (i.v.) | 29 ± 5 |
| Intranasal (i.n.) | 31 ± 12 |
| Intraduodenal (i.d.) | 670 ± 270 |
Inhibition of Plasma Protein Extravasation in Bronchi
Plasma protein extravasation, the leakage of plasma from blood vessels into the surrounding tissue, is a key component of neurogenic inflammation in the airways and contributes to airway edema and mucus secretion in asthma. nih.gov this compound has shown significant efficacy in preventing this process. In sensitized guinea pigs, oral administration of this compound markedly inhibited plasma protein extravasation in the bronchi induced by antigen challenge. This demonstrates the compound's ability to counteract the increase in vascular permeability that is a critical feature of inflammatory airway diseases.
Table 2: Inhibition of Antigen-Induced Plasma Protein Extravasation by this compound
| Model | Administration Route | ID₅₀ (mg/kg) |
|---|---|---|
| Antigen Challenge in Sensitized Guinea Pigs | Oral (p.o.) | 1.3 |
| NK1 Agonist-Induced Extravasation in Guinea Pigs | Oral (p.o.) | 6.7 ± 2 |
Modulation of Mucus Secretion in Allergic Airway Models
Excessive mucus production is a significant contributor to airway obstruction in allergic respiratory conditions. The tachykinin system is implicated in regulating this process. This compound has been investigated for its role in modulating mucus secretion. In an in vitro model using ferret trachea, this compound was shown to inhibit tachykinin-induced mucus secretion in a concentration-dependent manner. Specifically, it reduced the output of radiolabeled sulfate, a marker for mucus glycoprotein secretion, with an approximate IC₅₀ of 0.3 μM. These findings suggest that by blocking NK1 receptors, this compound can directly interfere with the signaling pathways that lead to mucus hypersecretion in response to allergic and inflammatory stimuli.
Therapeutic Implications for Bronchial Hypersecretion in Asthma and Chronic Obstructive Pulmonary Disease (COPD)
The demonstrated activities of this compound—antagonizing bronchoconstriction, inhibiting plasma protein extravasation, and modulating mucus secretion—collectively suggest significant therapeutic potential for diseases characterized by bronchial hypersecretion, such as asthma and COPD. nih.gov In these conditions, chronic inflammation leads to airway remodeling, which includes an increase in the size and number of mucus-producing goblet cells and submucosal glands. By blocking the action of Substance P at NK1 receptors, this compound can interrupt the neurogenic inflammatory cascade that drives these pathological features. This mechanism offers a targeted approach to reduce airway edema, control mucus hypersecretion, and alleviate bronchoconstriction, thereby addressing key components of airflow limitation and improving respiratory function in patients with asthma and COPD.
Antitumor Activity and Oncological Research
Beyond its role in inflammation, the tachykinin NK1 receptor system has been identified as a factor in cancer cell proliferation and tumor growth. Consequently, this compound has been investigated for its potential antitumor activity. Research has shown that this compound exhibits cytostatic effects on various cancer cell lines.
In studies on human glioma cells (U373 MG), prolonged treatment with this compound was found to completely inhibit tumor growth in an in vivo model. This antitumor effect was specific to the NK1 receptor pathway, as it could be partially reversed by the administration of exogenous Substance P.
Furthermore, this compound has been evaluated against estrogen receptor-negative (ER-) human breast carcinoma cells (MDA-MB-231), which express both NK1 and NK2 receptors. In vitro experiments demonstrated that this compound inhibited the proliferation of these cancer cells. This antiproliferative activity was confirmed in in vivo models, where the administration of this compound resulted in significant inhibition of tumor growth. These findings suggest that tachykinin receptor antagonists like this compound could represent a novel targeted therapy for certain types of cancer.
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Key Finding |
|---|---|---|
| Human Glioma (U373 MG) | Subcutaneous Xenograft | Prolonged treatment completely inhibited tumor growth. |
| Human Breast Carcinoma (MDA-MB-231) | Nude Mice Xenograft | Significant inhibition of tumor growth. |
General Mechanisms of Antineoplastic Action
This compound exerts its antineoplastic effects through a variety of interconnected mechanisms that target fundamental aspects of cancer cell biology and the tumor microenvironment.
A primary mechanism of action for this compound is the direct inhibition of cancer cell proliferation. By blocking the NK1 receptor, this compound has been shown to impede the growth of various cancer cell lines. For instance, in in vitro studies, this compound demonstrated the ability to inhibit the proliferation of the estrogen receptor-negative human breast carcinoma cell line, MDA-MB-231 researchgate.net. This suggests that the compound can directly interfere with the cell cycle machinery of cancer cells, leading to a cytostatic effect.
Beyond halting proliferation, tachykinin NK1 receptor antagonists as a class have been shown to induce apoptosis, or programmed cell death, in cancer cells nih.govguidetopharmacology.orgwikipedia.orgnih.gov. While direct studies detailing this specific mechanism for this compound are emerging, the broader class effect is well-documented. The blockade of the NK1 receptor disrupts survival signals that are crucial for cancer cells, thereby triggering the intrinsic or extrinsic apoptotic pathways. This leads to the systematic dismantling and elimination of malignant cells without inducing an inflammatory response.
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Substance P, acting through the NK1 receptor, is known to promote angiogenesis. Consequently, NK1 receptor antagonists, including this compound, are understood to possess antiangiogenic properties nih.govguidetopharmacology.orgwikipedia.org. By inhibiting the NK1 receptor on endothelial cells, these antagonists can interfere with the signaling cascades that lead to the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Substance P/NK1 receptor system has been implicated in promoting these processes nih.govguidetopharmacology.orgwikipedia.org. NK1 receptor antagonists can inhibit the migration and invasion of tumor cells, thereby reducing their metastatic potential. This is achieved by interfering with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix.
The tumor microenvironment is rich in various cytokines that can either promote or inhibit tumor growth. Several pro-tumorigenic cytokines, including Interleukin-6 (IL-6), Transforming growth factor-beta 1 (TGF-β1), Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-8 (IL-8), and Leukemia inhibitory factor (LIF), have been linked to the Substance P/NK1 receptor signaling pathway.
IL-6: This cytokine is known to promote cancer cell proliferation, survival, and angiogenesis nih.govnih.govfrontiersin.org.
TGF-β1: TGF-β1 has a dual role in cancer but is often associated with promoting invasion, metastasis, and immunosuppression in advanced stages nih.govnih.govmdpi.come-century.us.
GM-CSF: While it can have immune-stimulatory effects, in some contexts, GM-CSF can promote tumor progression and angiogenesis nih.govnih.govmdpi.comresearchgate.netdoaj.org.
IL-8: This chemokine is a potent angiogenic factor and can also promote cancer cell proliferation and migration nih.govmdpi.comnih.govresearchgate.net.
LIF: LIF, a member of the IL-6 family, has been implicated in promoting tumorigenesis and metastasis nih.govmdpi.comnih.gov.
By blocking the NK1 receptor, it is postulated that this compound can reduce the secretion of these pro-tumorigenic cytokines from both cancer cells and stromal cells within the tumor microenvironment, thereby creating a less favorable environment for tumor growth and progression.
Efficacy in Specific Cancer Types
The antineoplastic activity of this compound has been evaluated in preclinical models of various cancers, with notable efficacy observed in specific tumor types.
In preclinical studies using a human glioma U373 MG xenograft model, this compound demonstrated significant anti-tumor activity. Treatment with this compound resulted in a marked inhibition of tumor growth, highlighting its potential as a therapeutic agent for malignant gliomas.
Furthermore, in vitro experiments have shown that this compound can inhibit the proliferation of the MDA-MB-231 human breast carcinoma cell line researchgate.net. This indicates a potential therapeutic application for this compound in certain subtypes of breast cancer.
While direct preclinical efficacy data for this compound in colon, pancreatic, and gastric cancers are not as extensively documented in publicly available literature, the general role of NK1 receptor antagonists in gastrointestinal cancers suggests potential utility. The Substance P/NK1 receptor system is known to be involved in the pathophysiology of these malignancies, and antagonists have shown promise in preclinical models of these cancer types nih.gov.
| Mechanism of Action | Effect | Supporting Evidence |
|---|---|---|
| Inhibition of Tumor Cell Proliferation | Reduces the rate of cancer cell division. | Demonstrated in MDA-MB-231 breast cancer cells. |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells. | General effect of NK1 receptor antagonists. |
| Antiangiogenic Effects | Inhibits the formation of new blood vessels that supply tumors. | General effect of NK1 receptor antagonists. |
| Inhibition of Tumor Cell Migration and Invasion | Reduces the ability of cancer cells to spread. | General effect of NK1 receptor antagonists. |
| Reduction of Pro-Tumorigenic Cytokine Secretion | Decreases the release of factors that promote tumor growth. | Postulated based on the role of the NK1 receptor in cytokine production. |
| Cancer Type | Preclinical Efficacy of this compound |
|---|---|
| Glioma | Significant inhibition of tumor growth in a U373 MG xenograft model. |
| Breast Cancer | Inhibition of proliferation in the MDA-MB-231 cell line. |
| Colon Cancer | Potential efficacy based on the role of NK1 receptor antagonists in GI cancers. |
| Pancreatic Cancer | Potential efficacy based on the role of NK1 receptor antagonists in GI cancers. |
| Gastric Cancer | Potential efficacy based on the role of NK1 receptor antagonists in GI cancers. |
Glioma (e.g., Human Astrocytoma Cell Lines and Xenografts)
This compound, a potent and highly selective non-peptide tachykinin NK1 receptor antagonist, has demonstrated significant antitumor activity in preclinical models of glioma. medchemexpress.cnresearchgate.net Research has specifically highlighted its effects on the human astrocytoma cell line U373 MG. In vitro studies have shown that substance P (SP), the natural ligand for the NK1 receptor, can stimulate the proliferation and release of cytokines, such as interleukin-6, from glioma cell lines that express the NK1 receptor. researchgate.net These effects were effectively blocked by this compound, indicating that the compound can inhibit key processes that contribute to tumor progression. researchgate.net
In vivo studies using xenografts of the human glioma U373 MG cell line in nude mice have further substantiated the antitumor potential of this compound. medchemexpress.cn Prolonged subcutaneous treatment with this compound resulted in a complete inhibition of tumor growth over a six-week period. medchemexpress.cn Even at the end of the treatment period, the tumor mass in the this compound-treated group showed no increase compared to the control group, representing a tumor volume inhibition of 96%. medchemexpress.cn This anti-tumor effect was observed with both subcutaneous and intravenous administration of the compound. medchemexpress.cn
| Cell Line | Animal Model | Treatment | Observed Effect | Tumor Volume Inhibition (%) |
|---|---|---|---|---|
| U373 MG (Human Astrocytoma) | Nude Mice | This compound (s.c.) | Complete inhibition of tumor growth over 6 weeks | 96 |
Breast Carcinoma (e.g., Estrogen Receptor-Negative Cell Lines)
While direct studies specifically investigating the effects of this compound on breast carcinoma, particularly estrogen receptor-negative (ER-negative) cell lines, are limited in the reviewed literature, the role of the substance P/NK1 receptor system in breast cancer pathogenesis suggests a therapeutic potential for NK1 receptor antagonists. Metastatic breast cancer cells have been shown to overexpress NK1 receptors. nih.gov Some research indicates that ER-negative breast cancer cell lines may still express isoforms of the estrogen receptor, which could present complex signaling pathways. nih.gov The NK1 receptor has been identified as a significant factor in tumorigenesis and the development of metastasis in breast cancer. nih.gov Although potent NK1 receptor antagonists have been developed, their success in clinical trials for antitumor activity has been limited. nih.gov However, research on other NK1 receptor antagonists, such as aprepitant (B1667566), has shown that they can selectively inhibit cell growth and induce cell death in metastatic breast cancer cells. nih.gov
Pancreatic Cancer
The substance P/NK1 receptor signaling system has been implicated in the progression and perineural invasion of pancreatic cancer. nih.gov Studies have demonstrated that substance P promotes the proliferation and invasion of pancreatic cancer cells, effects that can be inhibited by NK1 receptor antagonists. nih.gov While specific preclinical data on this compound in pancreatic cancer models is not extensively detailed in the available literature, the established role of the NK1 receptor in this malignancy points to a potential therapeutic avenue. Research on other NK1 receptor antagonists has shown that blocking this receptor can impede key processes in pancreatic cancer development. nih.govresearchgate.net
Colorectal Cancer
The involvement of the substance P/NK1 receptor system has also been noted in colorectal cancer. Inhibition of substance P has been found to induce apoptosis and inhibit cell growth in colon cancer cell lines. nih.gov This suggests that targeting the NK1 receptor with an antagonist like this compound could be a viable therapeutic strategy. However, specific in vivo or in vitro studies detailing the effects of this compound in colorectal cancer models were not prominent in the reviewed scientific literature.
Other Malignancies (e.g., Neuroblastoma, Melanoma, Retinoblastoma)
The therapeutic potential of targeting the NK1 receptor extends to other malignancies, including neuroblastoma, melanoma, and retinoblastoma, where this receptor is often overexpressed. nih.gov
Neuroblastoma: A significant number of neuroblastomas express wild-type p53, and targeting pathways that regulate p53, such as the NK1 receptor pathway, is a promising therapeutic strategy. nih.gov
Melanoma: The substance P/NK1 receptor system is involved in the progression of melanoma, and NK1 receptor antagonists have been shown to induce apoptosis in human melanoma cell lines. termedia.pl
Retinoblastoma: The antiproliferative activity of NK1 receptor antagonists has been demonstrated in retinoblastoma cell lines, suggesting a potential role for compounds like this compound in the treatment of this pediatric cancer. nih.gov
| Malignancy | Observed Effects of NK1R Antagonists | Potential Therapeutic Action of this compound |
|---|---|---|
| Neuroblastoma | Antiproliferative activity | Inhibition of tumor growth |
| Melanoma | Induction of apoptosis | Promotion of cancer cell death |
| Retinoblastoma | Antiproliferative activity | Inhibition of tumor cell proliferation |
Specificity of Antitumor Effects and Reversal by Exogenous Substance P
This compound exhibits a high degree of specificity for the human tachykinin NK1 receptor, with negligible effects on NK2 or NK3 receptors. researchgate.net This selectivity is crucial for its targeted antitumor activity. The mechanism of action of this compound is directly linked to its ability to block the binding of substance P to the NK1 receptor.
The specificity of this interaction has been demonstrated in studies where the antitumor effects of this compound were reversed by the administration of exogenous substance P. In the context of glioma xenografts, the tumor growth inhibition induced by this compound was partially reverted by the co-administration of substance P. medchemexpress.cn This finding confirms that the antitumor activity of this compound is mediated through the blockade of the NK1 receptor signaling pathway. Furthermore, in vitro studies on glioma cell lines showed that all the stimulatory effects of substance P on cell proliferation and cytokine secretion were completely blocked by this compound. researchgate.net
Preclinical Studies and Research Models of Men11467
In Vitro Studies
In vitro studies provide a controlled environment to assess the direct effects of MEN11467 on specific cell types and molecular pathways. These investigations have been instrumental in establishing the compound's selectivity and potency as a tachykinin NK1 receptor antagonist.
A variety of human cell lines have been employed to study the interaction of this compound with the tachykinin NK1 receptor and its subsequent functional consequences.
The IM9 lymphoblastoid cell line has been a key model for characterizing the binding affinity of this compound to the human tachykinin NK1 receptor. This compound demonstrates potent inhibition of the binding of [³H] substance P (SP) to tachykinin NK1 receptors in IM9 lymphoblastoid cells. The reported pKᵢ value for this inhibition is 9.4 ± 0.1. This indicates a very high affinity of this compound for the NK1 receptor. Furthermore, studies have shown that this compound exhibits high specificity for human tachykinin NK1 receptors, demonstrating negligible effects (pKᵢ < 6) on the binding of specific ligands to tachykinin NK2 or NK3 receptors, as well as to a panel of 30 other receptors and ion channels unrelated to tachykinin receptors. The antagonism exerted by this compound at tachykinin NK1 receptors is insurmountable in saturation binding experiments, leading to a significant reduction in both the Kᴰ and Bmax of SP nih.gov.
Table 1: Binding Affinity of this compound in IM9 Lymphoblastoid Cells
| Assay Type | Target Receptor | Cell Line | pKᵢ (nM) | Specificity | Reference |
| Binding Inhibition | Human Tachykinin NK1 | IM9 Lymphoblastoid | 9.4 ± 0.1 | Highly specific for NK1; negligible effect on NK2, NK3, and 30 other receptors/ion channels | nih.gov |
Human astrocytoma cell lines, particularly U373 MG, SNB-19, and DBTRG-05 MG, have been utilized due to their expression of tachykinin NK1 receptors nih.gov. Research has demonstrated that this compound is effective in these models. In U373 MG human astrocytoma cells, this compound strongly suppresses physiological reactions induced by Substance P (SP), such as the aggregation of inositol (B14025) monophosphate and the discharge of interleukin-6 (IL-6) sci-hub.se. Comparative studies have indicated that this compound exhibits a higher capacity to suppress functional responses than FK-888, attributed to its strong sensitivity to human tachykinin NK1 receptors sci-hub.se. Moreover, all stimulant effects of SP and neurokinin A (NKA) on NK1R-positive glioma cell lines, including U373 MG, SNB-19, and DBTRG-05 MG, were completely blocked by this compound. These stimulant effects encompass increased secretion of IL-6 and transforming growth factor-beta1 (TGF-β1), as well as an enhanced proliferation rate nih.gov.
Table 2: Functional Effects of this compound in Human Astrocytoma Cell Lines
| Cell Line Model (NK1R+) | Stimulant | Observed Effect | This compound Action | Reference |
| U373 MG, SNB-19, DBTRG-05 MG | Substance P (SP), Neurokinin A (NKA) | Increased inositol monophosphate aggregation, IL-6 discharge, TGF-β1 secretion, enhanced proliferation | Strong suppression/complete blockade of SP/NKA-induced effects | nih.govsci-hub.se |
Studies have investigated the role of tachykinin receptors in human breast carcinoma cell lines. Specifically, the estrogen receptor-negative (ER–) human breast carcinoma cell line MDA-MB-231, which expresses both NK1 and NK2 receptors, has been a model for this compound research. In vitro experiments revealed that this compound, as a specific NK1 receptor antagonist, inhibited the proliferation of MDA-MB-231 tumor cells. Furthermore, this compound effectively blocked the stimulatory effect of exogenous Substance P (SP) and Neurokinin A (NKA) on the proliferation of these cells researchgate.net. This indicates a direct antiproliferative effect mediated through NK1 receptor antagonism in this breast cancer cell line.
Table 3: Antiproliferative Effects of this compound in Human Breast Carcinoma Cell Lines
| Cell Line Model | Receptor Expression | Stimulant | Observed Effect of Stimulant | This compound Action | Reference |
| MDA-MB-231 | NK1, NK2 | Substance P (SP), Neurokinin A (NKA) | Stimulated proliferation | Inhibited proliferation; blocked stimulatory effect of SP and NKA | researchgate.net |
The role of the tachykinin NK1 receptor pathway has also been explored in human pancreatic cancer cell lines. Neurokinin-1 receptor (NK1R) mRNA has been detected in several pancreatic cancer cell lines, with varying expression levels; for instance, CAPAN-1 cells showed the highest levels, while ASPC-1 cells exhibited the lowest nih.gov. Substance P (SP) analogs were found to stimulate the growth of pancreatic cancer cells, with the extent of stimulation correlating with the NK1R expression level. Crucially, this growth-stimulating effect was blocked by the selective NK1R antagonist, this compound. The influence of this compound on pancreatic cancer cell growth was assessed using the sulforhodamine B (SRB) assay nih.gov. These findings suggest that the NK1R pathway is active in human pancreatic cancer and contributes to cell growth, and that this compound can counteract this effect.
Table 4: Effects of this compound on Pancreatic Cancer Cell Growth
| Cell Line Model (NK1R+) | Stimulant | Observed Effect of Stimulant | This compound Action | Assay Method | Reference |
| CAPAN-1, ASPC-1 (and others) | Substance P (SP) analogs | Stimulated cell growth (dependent on NK1R expression) | Blocked SP-induced cell growth | Sulforhodamine B (SRB) assay | nih.gov |
This compound's impact on cytokine production and gene expression has been demonstrated in specific in vitro models. In human astrocytoma cell lines, such as U373 MG, this compound has been shown to strongly suppress the discharge of interleukin-6 (IL-6) induced by Substance P sci-hub.se. This indicates that this compound, by antagonizing the NK1 receptor, can modulate inflammatory cytokine responses in these cells. Beyond direct cytokine release, NK1R and NK2R antagonists, including this compound, have been observed to influence gene expression by potentially competing with microRNAs (miRNAs) sci-hub.se. This suggests a broader regulatory role for these antagonists in cellular signaling pathways that control gene expression.
Table 5: this compound Effects on Cytokine Production and Gene Expression
| Cell Line Model | Modulated Process | Specific Findings | Reference |
| U373 MG Astrocytoma | Cytokine Production | Strong suppression of Substance P-induced IL-6 discharge | sci-hub.se |
| General (Antagonists) | Gene Expression | May control gene expression by competing with miRNAs | sci-hub.se |
In Vivo Animal Models
Inflammatory Disease Models (Guinea Pigs)
Preclinical studies in guinea pigs have demonstrated this compound's potent and selective antagonistic activity against tachykinin NK1 receptors, particularly in models of inflammatory diseases affecting the periphery. This compound is characterized as an orally effective, insurmountable pseudopeptide antagonist with a prolonged duration of action nih.gov.
Detailed Research Findings:
Inhibition of Plasma Protein Extravasation: Oral administration of this compound in guinea pigs resulted in a dose-dependent inhibition of plasma protein extravasation within the bronchi. This effect was observed when extravasation was induced by either [Sar(9), Met(O2)(11)]SP or antigen challenge in sensitized animals. The half-maximal inhibitory doses (ID50) were determined to be 6.7 ± 2 mg/kg for [Sar(9), Met(O2)(11)]SP-induced extravasation and 1.3 mg/kg for antigen-challenged animals nih.gov.
Table 1: Inhibition of Plasma Protein Extravasation by Oral this compound in Guinea Pigs
| Inducing Agent/Condition | ID50 (mg/kg) |
| [Sar(9), Met(O2)(11)]SP-induced | 6.7 ± 2 |
| Antigen challenge (sensitized animals) | 1.3 |
Antagonism of Bronchoconstriction: this compound exhibited a long-lasting (exceeding 2-3 hours) dose-dependent antagonism of bronchoconstriction induced by the selective tachykinin NK1 receptor agonist, [Sar(9), Met(O2)(11)]SP, in anesthetized guinea pigs. This effect was observed across various routes of administration, with varying half-maximal inhibitory doses (ID50s) nih.gov. Notably, this compound did not affect bronchoconstriction induced by methacholine, indicating its specificity nih.gov.
Table 2: ID50 Values for this compound Antagonism of Bronchoconstriction in Anesthetized Guinea Pigs
| Route of Administration | ID50 (µg/kg) |
| Intravenous | 29 ± 5 |
| Intranasal | 31 ± 12 |
| Intraduodenal | 670 ± 270 |
Receptor Binding and Isolated Ileum Studies: In saturation binding experiments, this compound demonstrated an insurmountable antagonism at tachykinin NK1 receptors, leading to a significant reduction in both the dissociation constant (KD) and maximum binding capacity (Bmax) of Substance P (at concentrations of 0.3-10 nM) nih.gov. Furthermore, in guinea-pig isolated ileum preparations, this compound (0.03-1 nM) induced a nonparallel rightward shift in the concentration-response curve to SP methylester, accompanied by a reduction in the maximal effect (Emax) of the agonist (pKB = 10.7 ± 0.1). The antagonist activity of this compound in this model was found to be largely irreversible despite prolonged washout periods nih.gov.
Acute Rectocolitis Model: this compound was also investigated for its effects in acute rectocolitis induced by acetic acid in guinea pigs, further highlighting its potential in peripheral inflammatory conditions uni.lupharmakb.com.
Evaluation of Central Nervous System Penetration (Gerbils)
The ability of this compound to cross the blood-brain barrier and exert effects within the central nervous system was evaluated in gerbils.
Detailed Research Findings:
Foot Tapping Behavior Inhibition: Following intravenous administration, this compound demonstrated weak inhibition of GR 73632-induced foot tapping behavior in gerbils. The effective dose 50 (ED50) for this effect was determined to be 2.96 ± 2 mg/kg, suggesting a limited capacity to block central tachykinin NK1 receptors nih.gov. In contrast, CP 122721, a non-peptidic NK1 antagonist known for its CNS activity, potently inhibited the NK1-mediated behavioral effect with an ED50 of 6.4 ± 2 µg/kg intravenously nih.gov. This comparison underscores the poor CNS penetration characteristic of this compound.
Table 3: Comparison of CNS Penetration in Gerbils (GR 73632-induced Foot Tapping)
| Compound | Route of Administration | ED50 (mg/kg) | Indication of CNS Penetration |
| This compound | Intravenous | 2.96 ± 2 | Poor |
| CP 122721 | Intravenous | 0.0064 ± 0.002 | Potent |
Challenges and Future Directions in Men11467 Research
Addressing Limitations in Central Nervous System Efficacy for Specific Applications
A significant challenge for MEN11467, and indeed many therapeutic agents, lies in achieving effective concentrations within the central nervous system (CNS). Research indicates that this compound exhibits a poor ability to block central tachykinin NK1 receptors, as evidenced by its weak inhibition of GR 73632-induced foot tapping behavior in gerbils, with an ED50 of 2.96 ± 2 mg/kg following intravenous administration. medchemexpress.comresearchgate.net This suggests that the compound has limited penetration across the blood-brain barrier (BBB), which poses a considerable obstacle for neurological applications. medchemexpress.comresearchgate.nete-jyms.org The BBB is a complex physiological barrier that restricts the passage of many systemic therapies into the CNS, presenting significant therapeutic challenges for conditions affecting the brain and spinal cord. e-jyms.orgliverpool.ac.uk
Future research in this domain must focus on strategies to enhance the CNS efficacy of this compound. This could involve exploring novel drug delivery systems designed to bypass or traverse the BBB. Emerging approaches, such as adenovirus-associated viruses mediated gene delivery or the use of nano-carriers, are being investigated as potential avenues for delivering therapeutic agents into the CNS. liverpool.ac.uk Overcoming this limitation is crucial for this compound to realize its full therapeutic potential in CNS-related disorders where NK1 receptor antagonism may be beneficial.
Further Mechanistic Elucidation of Insurmountable Antagonism and its Implications
This compound is characterized by its insurmountable antagonism at tachykinin NK1 receptors. This property is evident in saturation binding experiments, where this compound (at concentrations ranging from 0.3 to 10 nM) significantly reduces both the dissociation constant (KD) and the maximum binding capacity (Bmax) of Substance P (SP). medchemexpress.comresearchgate.net In in vitro studies using the guinea-pig isolated ileum, this compound (0.03-1 nM) induced a nonparallel rightward shift of the concentration-response curve to SP methylester, accompanied by a concomitant reduction in the maximum effect (Emax) of the agonist (pKB=10.7±0.1). medchemexpress.comresearchgate.net Furthermore, the antagonist activity of this compound proved to be hardly reversible even after prolonged washout periods. medchemexpress.comresearchgate.net
The long duration of action observed with this compound is likely attributable to its insurmountable antagonist behavior. nih.gov Insurmountable antagonism is a descriptive term indicating that the maximum effect achievable by an agonist is reduced, and this reduction cannot be overcome by increasing the agonist concentration. derangedphysiology.com This phenomenon can arise from various mechanisms, including a very high-affinity binding of the antagonist to the receptor that prevents further agonist binding, or by inducing a conformational change in the receptor that obscures the agonist binding site. derangedphysiology.com Further mechanistic elucidation of the precise molecular interactions underpinning this compound's insurmountable antagonism is critical. This understanding could provide valuable insights into designing more potent and long-acting NK1 receptor antagonists with improved therapeutic profiles.
Advanced Investigation into the Molecular Underpinnings of Anti-Cancer Action
Emerging research highlights the anti-cancer potential of NK1 receptor antagonists, including this compound. These compounds have demonstrated antitumor activity in various cancer models, notably in glioma, where they inhibit proliferation and induce apoptosis in glioma cells. preprints.org Specifically, this compound has been shown to inhibit tumor growth in nude mice transplanted with human glioma U373 MG xenografts. medchemexpress.comresearchgate.net
The molecular mechanisms contributing to the anti-cancer effects of NK1 receptor antagonists are multifaceted. They are known to inhibit mitogenesis, induce apoptosis, and suppress the breakdown of glycogen (B147801) in glioma cells. Additionally, these antagonists exhibit anti-angiogenic, antimetastatic, and anti-inflammatory properties. preprints.orgresearchgate.net The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system plays a crucial role in glioma progression, activating key signaling pathways such as MAPKs (p38 MAPK, ERK1/2, and JNK), c-Myc, and AP-1, and promoting antiapoptotic effects via the PI3K/Akt/mTOR pathway. preprints.org Overexpression of peptidergic systems, including tachykinins, has been linked to increased tumor aggressiveness, larger tumor size, poorer prognosis, reduced sensitivity to chemotherapy, and a higher risk of relapse. nih.gov Therefore, peptide antagonists, by targeting these systems, can promote apoptosis, block cancer cell migration, and inhibit angiogenesis. nih.gov Future investigations should delve deeper into the specific molecular targets and pathways modulated by this compound within different cancer types to fully understand its therapeutic potential.
Exploration of Potential Biomarkers for Predicting Therapeutic Response
The identification of reliable biomarkers is essential for selecting the most effective treatment strategies and predicting therapeutic responses in oncology. For cancers involving tachykinin systems, such as midgut carcinoids, plasma Neurokinin A (NKA) levels have been identified as a potential prognostic biomarker. Patients with high NKA levels have been observed to have a worse survival rate compared to those with decreased or stabilized levels. nih.gov Furthermore, increased luminal concentrations of tachykinins, including NKA and Neurokinin B (NKB), have been reported in malignant midgut carcinoids. nih.gov
The exploration of such biomarkers for this compound's therapeutic response is a critical future direction. This would involve identifying specific molecular or cellular indicators that can predict which patients are most likely to respond to this compound treatment. This research could encompass genomic, proteomic, and metabolomic studies to uncover predictive signatures. However, it is important to note that extensive prospective trials are needed to validate the clinical benefit of any molecular markers before they can be integrated into routine clinical practice. nih.gov
Translational Research Pathways and Considerations for Clinical Development
Translational research is paramount for bridging the gap between preclinical findings and clinical application. For this compound, this involves carefully navigating the complexities of moving from laboratory studies to human trials.
Translating Preclinical Efficacy Data to Human Conditions
Translating preclinical efficacy data to human conditions is a challenging endeavor, often associated with a high rate of failure, particularly during Phase I and II clinical trials. acmedsci.ac.uk To maximize the chances of successful translation, a more effective "two-way" exchange of evidence between preclinical and clinical research is necessary. acmedsci.ac.uk This involves ensuring that robust preclinical data directly informs the design of clinical studies, including crucial aspects like dose selection. acmedsci.ac.uk
The development and utilization of more predictive preclinical experimental models, such as "organ-on-a-chip" (microphysiological systems, MPS), are becoming increasingly important to improve the efficiency and success of drug development programs. acmedsci.ac.uk Furthermore, quantitative systems pharmacology (QSP) models are being developed to characterize, predict, and translate pharmacokinetic/pharmacodynamic (PK/PD) data from preclinical species to humans. frontiersin.orgnih.gov These sophisticated models can integrate various preclinical data, including plasma pharmacokinetics, tumor disposition, cellular models, and tumor growth/inhibition, to predict clinical outcomes such as progression-free survival. nih.gov Such modeling approaches can guide the selection of compounds predicted to have the highest efficacy in the clinic.
Role in Combination Therapies for Enhanced Therapeutic Impact
The potential for this compound to be used in combination therapies represents a significant future direction for enhancing its therapeutic impact. NK-1R antagonists, including this compound, have been suggested as potent therapeutic strategies when combined with radiotherapy for conditions like diffuse intrinsic pontine glioma (DIPG). preprints.org This combination can lead to several beneficial effects, including radiosensitization, radioneuroprotection, reduction of both peritumoral and radiation-induced inflammation, and anti-nausea/anti-vomiting effects. preprints.org
Compound Names and PubChem CIDs
Conclusion
Summary of MEN11467's Contribution to NK1 Receptor Research and its Therapeutic Potential
This compound stands as a significant compound in the realm of neurokinin 1 (NK1) receptor research, primarily recognized as a potent, long-acting, and selective peptidomimetic antagonist of the tachykinin NK1 receptor. Its contribution to understanding NK1 receptor function is underscored by its ability to potently inhibit the binding of Substance P (SP) to these receptors, demonstrating high specificity for human NK1 receptors with negligible interaction with NK2 or NK3 receptors. wikipedia.orgnih.govnih.gov
Research utilizing this compound has shed light on the involvement of tachykinins in various physiological and pathological processes. For instance, in in vitro studies using ferret trachea, this compound effectively inhibited mucus secretion induced by stimuli known to selectively activate NK1 receptors, such as [Sar9]SP and electrical stimulation under specific blockade conditions. This suggests its potential in addressing conditions characterized by bronchial hypersecretion. wikipedia.org
The therapeutic potential of this compound spans several areas:
Airway Diseases: It has shown promise for treating bronchial hypersecretion associated with allergic conditions, including asthma, by inhibiting tachykininergic-induced mucus secretion. wikipedia.org Its long duration of action in inhibiting mucus secretion further highlights this potential. wikipedia.org
Pain and Anxiety: this compound's capacity to inhibit Substance P-induced responses positions it as a candidate for further investigation in pain management and anxiety disorders. nih.gov However, it is noteworthy that NK1 receptor antagonists, in general, have faced challenges in demonstrating clinical efficacy as analgesics in human trials, despite promising preclinical results.
Oncology: this compound has demonstrated compelling antitumor activity. Studies indicate its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including human breast carcinoma (MDA-MB-231) and gliomas. This suggests a potential novel therapeutic approach for malignant gliomas.
Inflammatory Conditions: In an experimental model of acute rectocolitis in guinea-pigs, this compound exhibited a notable effect, indicating its potential in certain inflammatory conditions.
Prospective Research Avenues for this compound and Next-Generation NK1R Antagonists
The ongoing research into this compound and the broader class of NK1 receptor antagonists points towards several promising avenues for future exploration:
Clinical Efficacy in Airway Diseases: Formal clinical studies are warranted to thoroughly evaluate this compound's effects on mucus secretion in conditions like asthma and chronic obstructive pulmonary disease (COPD). wikipedia.org Such studies would be crucial in translating its preclinical promise into clinical application.
Repurposing in Cancer Therapy: Given its demonstrated antitumor activity, further investigations are justified to explore the reprofiling of this compound and other NK1R antagonists as therapeutic agents for various cancers. Specifically, clinical trials are suggested to analyze the anti-tumor actions of these compounds in glioblastoma multiforme (GBM).
Combination Therapies in Oncology: The potential for NK1R antagonists, including this compound, to act synergistically with existing treatments is an important area. For instance, the combination of radiotherapy with NK1R antagonists is being explored as a potent therapeutic strategy for diffuse intrinsic pontine glioma (DIPG).
Elucidation of NK1R Isoform Function: Future research should delve into understanding the functional roles of different NK1 receptor isoforms observed in human cancer cells, as their specific contributions are currently not fully understood.
Novel Antagonist Design: The development of next-generation NK1R antagonists continues, with a focus on compounds that might offer enhanced selectivity, improved pharmacokinetic profiles, or dual-targeting capabilities. For example, research is ongoing into novel analgesic medications that target both NK1 and opioid receptors.
Addressing Cancer Resistance: NK1R antagonists are being investigated as a new strategy to overcome existing cancer resistance mechanisms, offering a potential pathway for more effective cancer treatments.
Understanding Molecular Mechanisms: Further studies are needed to fully ascertain how tumor cells neutralize apoptotic signals and how NK1R antagonists precisely block these stimuli, which could lead to more targeted therapeutic strategies. The role of NK1R antagonists in modulating the tumor microenvironment is also a key area of intense research.
These prospective research avenues highlight the continued interest in this compound and NK1 receptor modulation, aiming to leverage their therapeutic potential across a spectrum of diseases.
Q & A
Q. What is the primary mechanism of action of MEN11467, and how does its selectivity for neurokinin NK1 receptors influence experimental design?
this compound is a peptidomimetic tachykinin NK1 receptor antagonist with high selectivity, binding competitively to inhibit substance P signaling . Its selectivity necessitates careful validation of off-target effects in receptor-binding assays (e.g., competitive binding studies against NK2/NK3 receptors) to ensure specificity. Experimental designs should include positive controls (e.g., known NK1 antagonists) and negative controls (e.g., NK2-selective ligands) to confirm target engagement .
Q. What in vivo and in vitro models are most appropriate for studying this compound’s efficacy in acute colitis research?
Preclinical studies commonly use chemically induced colitis models (e.g., DSS-induced colitis in rodents) to assess this compound’s anti-inflammatory effects. In vitro models may involve human colonic epithelial cell lines (e.g., HT-29) treated with TNF-α to simulate inflammation. Ensure dose-response curves are constructed with at least three concentrations to establish EC50/IC50 values, and include histopathological validation .
Q. How should researchers validate the purity and stability of this compound in experimental settings?
Purity (>98%) is critical for reproducibility . Use HPLC-UV or LC-MS for batch verification. Stability studies should assess degradation under storage conditions (e.g., -80°C vs. 4°C) and in biological matrices (e.g., plasma half-life via pharmacokinetic assays). Include internal standards (e.g deuterated analogs) to control for matrix effects .
Advanced Research Questions
Q. How can contradictory data between this compound’s in vitro potency and in vivo efficacy be resolved?
Discrepancies may arise from bioavailability differences or metabolite interference. Address this by:
- Conducting pharmacokinetic profiling (e.g., Cmax, AUC) to correlate plasma concentrations with target engagement .
- Using tissue-specific biomarkers (e.g., colonic substance P levels) to confirm receptor inhibition in vivo .
- Applying statistical methods like Bland-Altman analysis to quantify agreement between in vitro and in vivo datasets .
Q. What methodological considerations are critical for optimizing this compound’s oral bioavailability in translational studies?
this compound’s peptidomimetic structure may limit gastrointestinal absorption. Strategies include:
- Co-administration with absorption enhancers (e.g., chitosan nanoparticles).
- Assessing hepatic first-pass metabolism via portal vein sampling in rodent models.
- Using permeability assays (e.g., Caco-2 cell monolayers) to predict human absorption .
Q. How should researchers design dose-escalation studies to minimize toxicity while maintaining efficacy?
Follow a tiered approach:
- Phase 1 (Toxicity): Determine MTD (maximum tolerated dose) in healthy animals using OECD Guideline 420.
- Phase 2 (Efficacy): Apply the Fibonacci sequence for dose escalation, monitoring biomarkers like serum cytokines or fecal calprotectin .
- Phase 3 (Optimization): Use response surface methodology (RSM) to model dose-response relationships and identify optimal dosing windows .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- For non-linear responses, use mixed-effects models (e.g., NLME) to account for inter-subject variability.
- Apply false discovery rate (FDR) corrections in omics datasets to mitigate Type I errors .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .
Q. How can researchers ensure reproducibility when replicating this compound studies from literature?
- Adhere to ARRIVE guidelines for preclinical reporting, including detailed protocols for compound preparation, administration routes, and blinding procedures .
- Share raw data and analysis code via repositories like Zenodo or Figshare to enable independent verification .
Conflict of Interest and Ethical Compliance
Q. What ethical safeguards are required for this compound studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
